molecular formula C10H7N3OS B8548042 4-(Furan-2-yl)thieno(3,2-d)pyrimidin-2-amine CAS No. 443148-30-9

4-(Furan-2-yl)thieno(3,2-d)pyrimidin-2-amine

Cat. No.: B8548042
CAS No.: 443148-30-9
M. Wt: 217.25 g/mol
InChI Key: ARPSUXKIHNZLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that combines furan, thiophene, and pyrimidine rings

Properties

CAS No.

443148-30-9

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C10H7N3OS/c11-10-12-6-3-5-15-9(6)8(13-10)7-2-1-4-14-7/h1-5H,(H2,11,12,13)

InChI Key

ARPSUXKIHNZLQL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=NC3=C2SC=C3)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and potassium carbonate . Major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine is unique due to its combination of furan, thiophene, and pyrimidine rings. Similar compounds include:

The unique combination of rings in 4-(furan-2-yl)thieno[3,2-d]pyrimidin-2-amine contributes to its distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.